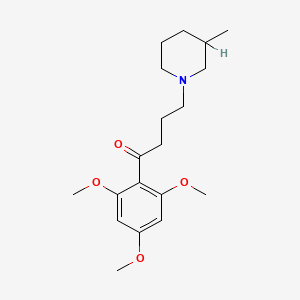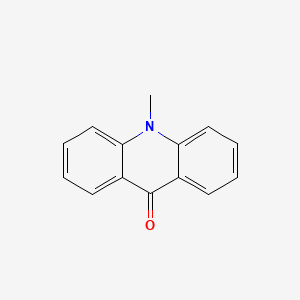
2-Chlorobenzyl Carbamimidothioate
Vue d'ensemble
Description
Carbamimidothioic acid (2-chlorophenyl)methyl ester is an organochlorine compound.
Applications De Recherche Scientifique
Antibacterial Activity
- Effect on Antibacterial Spectrum : Carbamimidates and carbamimidothioates structurally related to chlorhexidine, including 2-Chlorobenzyl Carbamimidothioate, were found to have antibacterial activities very similar to chlorhexidine. These compounds exhibited effective antibacterial properties but had a narrower antibacterial spectrum (Gunda & Koskinen, 1991).
Synthesis and Applications in Viral and Anti-SARS Agents
- Synthesis for Antiviral Activities : A one-pot, multicomponent reaction involving S-benzylisothiourea hydrochloride (a related compound to this compound) was employed for synthesizing compounds with applications in treating hepatitis C, severe acute respiratory syndrome (SARS), and HIV-1. These compounds showed significant antiviral activities (Rong et al., 2012).
Degradation Pathways in Microorganisms
- Microbial Degradation Mechanisms : Studies on Pseudomonas sp. indicated evolutionary links in the enzymes responsible for degrading chlorobenzene compounds, suggesting a potential for microbial bioremediation or degradation pathways involving compounds like this compound (Werlen, Kohler, & van der Meer, 1996).
Uptake and Biotransformation in Environmental Settings
- Environmental Biotransformation : Research on the biotransformation of chlorinated compounds in methanogenic sediment communities showed the potential for environmental conversion and degradation of related compounds like this compound, indicating their potential impact on environmental fate (Becker, Stahl, & Rittmann, 1999).
Synthesis and Applications in Cancer Research
- Use in Cancer Research : Compounds structurally related to this compound, such as benzofurans, have been synthesized and demonstrated significant applications in cancer research, particularly in terms of binding to antiestrogen-binding sites and inhibiting cell proliferation (Teo et al., 1992).
Neurodegenerative Disease Research
- Potential in Neurodegenerative Disease Treatment : Schiff bases derived from similar compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. These studies involve assessing drug-like features and predicting therapeutic target binding, highlighting the importance of these compounds in neurological research (Avram et al., 2021).
Chemical Synthesis and Intermediates
- Chemical Synthesis and Reactivity : Studies on the chemistry of related compounds, including this compound, focus on their synthesis and the construction of complex molecular systems. These compounds play a crucial role in the development of new chemical intermediates and materials (Hamama et al., 2018).
Propriétés
IUPAC Name |
(2-chlorophenyl)methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYKNIIEFCNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14122-38-4 | |
| Record name | (2-Chlorophenyl)methyl carbamimidothioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2BL3DVA7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


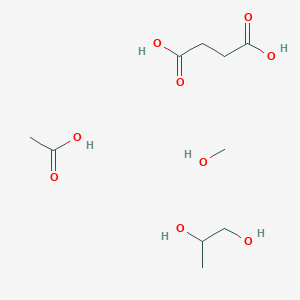



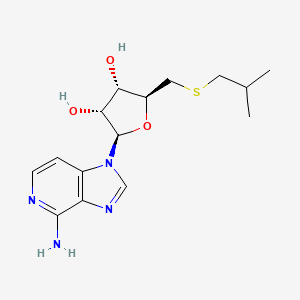
![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)
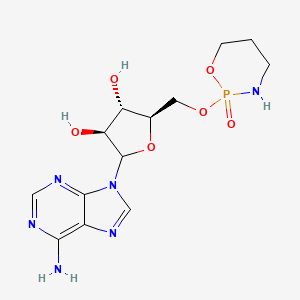
![(5S,5aS,8aR)-5-(1,3-benzodioxol-4-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1207949.png)

![7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B1207953.png)
